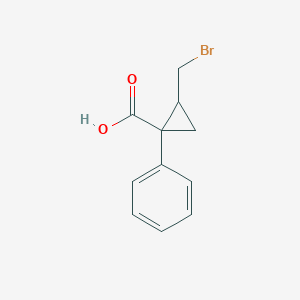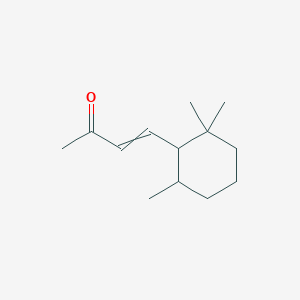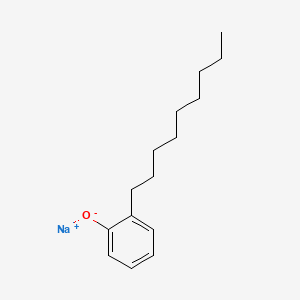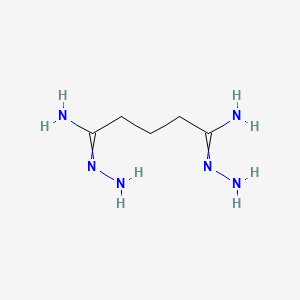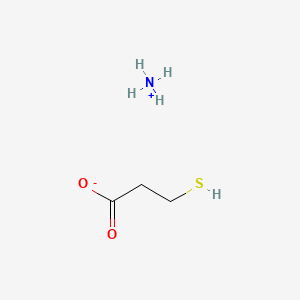
Ammonium 3-mercaptopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 3-mercaptopropionate is an organosulfur compound with the molecular formula C₃H₉NO₂S. It is the ammonium salt of 3-mercaptopropionic acid, which contains both a carboxylic acid and a thiol group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium 3-mercaptopropionate can be synthesized through the reaction of 3-mercaptopropionic acid with ammonium hydroxide. The reaction typically involves mixing equimolar amounts of 3-mercaptopropionic acid and ammonium hydroxide in an aqueous solution, followed by evaporation of the solvent to obtain the solid this compound .
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form 3-mercaptopropionic acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur under basic conditions with reagents like alkyl halides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-mercaptopropionic acid.
Substitution: Various substituted mercaptopropionates.
Applications De Recherche Scientifique
Ammonium 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving thiol-containing enzymes and proteins.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of ammonium 3-mercaptopropionate involves its thiol group, which can interact with various molecular targets. In biological systems, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionic acid: The parent compound of ammonium 3-mercaptopropionate.
Cysteine: An amino acid with a thiol group, similar in reactivity.
Glutathione: A tripeptide containing a thiol group, involved in cellular redox reactions.
Uniqueness
This compound is unique due to its ammonium salt form, which makes it more soluble in water compared to its parent acid. This increased solubility can be advantageous in various applications, particularly in aqueous environments .
Propriétés
Numéro CAS |
57862-95-0 |
|---|---|
Formule moléculaire |
C3H9NO2S |
Poids moléculaire |
123.18 g/mol |
Nom IUPAC |
azanium;3-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.H3N/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5);1H3 |
Clé InChI |
HCTNQQPHPIGLQV-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


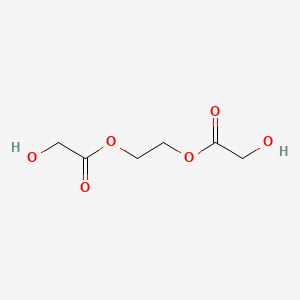
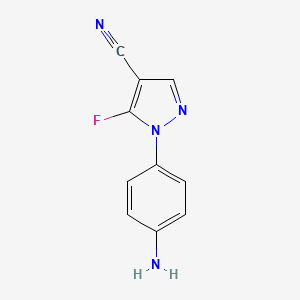
![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)


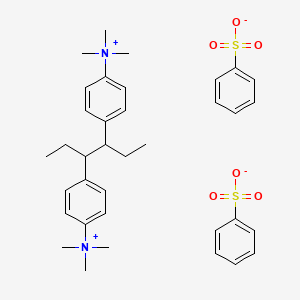
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
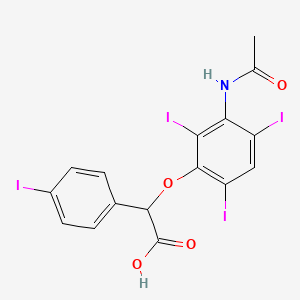
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
